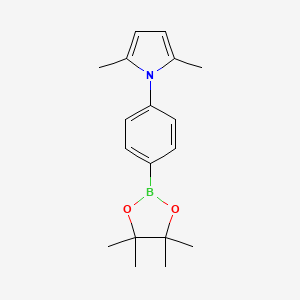

4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with a 2,5-dimethylpyrrole moiety. The tetramethyl groups provide steric hindrance, which can influence the compound’s reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:

Formation of the Pyrrole Derivative: The initial step involves the synthesis of the 2,5-dimethylpyrrole derivative. This can be achieved through the reaction of 2,5-dimethylfuran with ammonia or an amine under acidic conditions.

Coupling with Phenylboronic Acid: The pyrrole derivative is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, under an inert atmosphere.

Formation of the Dioxaborolane Ring: The final step involves the formation of the dioxaborolane ring by reacting the coupled product with a boronic ester, such as bis(pinacolato)diboron, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, boronates, boranes, and various substituted phenyl derivatives. These products can serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Wissenschaftliche Forschungsanwendungen

4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its boronic ester functionality makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions.

Biology: In biological research, the compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.

Wirkmechanismus

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is attributed to the boron atom’s electron-deficient nature, which allows it to interact with electron-rich species. The compound can target specific molecular pathways by forming boronate esters with biomolecules, thereby modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the dioxaborolane ring and pyrrole moiety.

Pinacolborane: A boronic ester with a pinacol protecting group, commonly used in organic synthesis.

2,5-Dimethylpyrrole: A pyrrole derivative that shares the pyrrole moiety but lacks the boronic ester functionality.

Uniqueness

4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane is unique due to its combination of a boronic ester and a substituted pyrrole moiety. This structure provides distinct reactivity and stability, making it a versatile compound in various chemical and biological applications. Its ability to undergo a wide range of reactions and form stable boronate esters sets it apart from other similar compounds.

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of boron-containing heterocycles. Its structure can be represented as follows:

Key Properties

- Molecular Weight : 300.3 g/mol

- Solubility : Soluble in organic solvents like DMSO and chloroform.

- Stability : Sensitive to moisture and air; requires careful handling under inert conditions.

The biological activity of this compound has been attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in cancer proliferation pathways.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antitumor Activity : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines.

- Neuroprotective Effects : It has been noted for its ability to protect neuronal cells against oxidative damage.

- Anti-inflammatory Properties : The compound may reduce inflammation markers in cellular models.

In Vitro Studies

A study conducted by Gu et al. (2022) evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Reactive oxygen species generation |

In Vivo Studies

In vivo studies have been limited but promising. An animal model study showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

Safety and Toxicology

Safety assessments revealed that while the compound exhibits biological activity, it also poses risks at higher concentrations. Toxicological studies indicate potential irritations and require further investigation into long-term effects.

Eigenschaften

IUPAC Name |

2,5-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BNO2/c1-13-7-8-14(2)20(13)16-11-9-15(10-12-16)19-21-17(3,4)18(5,6)22-19/h7-12H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYQSACBEYONIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C(=CC=C3C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.